molecular formula C7H7Br2NO2S B13064585 2,5-Dibromo-4-methylbenzene-1-sulfonamide

2,5-Dibromo-4-methylbenzene-1-sulfonamide

Cat. No.: B13064585
M. Wt: 329.01 g/mol
InChI Key: DXGWXJSTFNUYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Halogenated Arenesulfonamides as Structural Motifs in Chemical Research

The incorporation of halogen atoms into arenesulfonamide scaffolds is a well-established strategy in medicinal chemistry and drug design. nih.govnih.gov Halogens can significantly alter a molecule's physicochemical properties, which is crucial for its biological activity. tutorchase.com

Key contributions of halogenation to arenesulfonamides include:

Enhanced Lipophilicity: Halogen atoms can increase a compound's ability to dissolve in fats and lipids, which can improve its absorption and distribution within the body. tutorchase.com

Improved Binding Affinity: The introduction of halogens can lead to stronger and more stable interactions with biological targets, such as enzymes or receptors. This is partly due to the phenomenon of halogen bonding, a favorable non-covalent interaction. nih.govnamiki-s.co.jp

Metabolic Stability: Halogenation can make a drug molecule more resistant to metabolic degradation, thereby prolonging its therapeutic effect. tutorchase.com

A significant number of drugs and clinical candidates feature halogenated structures, underscoring the importance of this functional group in developing new therapeutics. nih.govresearchgate.net The sulfonamide group itself is a key pharmacophore found in a wide array of drugs, including diuretics, anticancer agents, and antiepileptics. The combination of these two motifs in halogenated arenesulfonamides creates a powerful platform for the discovery of novel bioactive compounds.

Contextualization of Dibromobenzene Derivatives in Advanced Organic Synthesis

Dibrominated benzene (B151609) rings are highly valuable precursors in the field of organic synthesis. openstax.org The two bromine atoms serve as versatile synthetic handles, allowing for the stepwise or simultaneous introduction of new functional groups. This is particularly evident in their application in modern cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are cornerstone methods for forming new carbon-carbon bonds. nih.govnih.gov Dibromobenzene derivatives are excellent substrates for these reactions, enabling the construction of complex molecular architectures from simpler starting materials. researchgate.net The differential reactivity of the bromine atoms can sometimes be exploited to achieve regioselective synthesis, where one bromine atom reacts in preference to the other.

Furthermore, the bromine atoms can be converted into other functional groups through reactions such as metal-halogen exchange, providing access to a wide range of substituted aromatic compounds. This synthetic flexibility makes dibromobenzene derivatives, including the scaffold of 2,5-Dibromo-4-methylbenzene-1-sulfonamide, attractive starting points for creating novel materials and pharmaceutical intermediates. A patent for synthesizing 1,4-dibromo-2,5-diiodobenzene, for instance, uses 1,4-dibromobenzene (B42075) as the initial reactant, showcasing the role of such compounds as foundational materials. google.com

Current Research Landscape and Knowledge Gaps Pertaining to 2,5-Dibromo-4-methylbenzene-1-sulfonamide

Despite the clear synthetic potential inferred from its structure, a review of the scientific literature reveals a significant knowledge gap specifically concerning 2,5-Dibromo-4-methylbenzene-1-sulfonamide. The compound is commercially available from several chemical suppliers, indicating its use as a building block or intermediate in undisclosed synthetic processes. bldpharm.comchembuyersguide.comchembuyersguide.com

However, there is a distinct lack of published, peer-reviewed research detailing the synthesis, reactivity, or specific applications of this molecule. While a closely related compound, Phenyl 2,5-dibromo-4-methylbenzene-1-sulfonate, is documented in databases like PubChem, the sulfonamide derivative remains largely unexplored in the public domain. nih.gov

This absence of dedicated research presents an opportunity. The unique substitution pattern of 2,5-Dibromo-4-methylbenzene-1-sulfonamide—with two reactive bromine sites, a directing methyl group, and a bioactive sulfonamide moiety—positions it as a promising candidate for several applications:

Fragment-Based Drug Discovery: It could serve as a valuable fragment for screening against various biological targets.

Combinatorial Chemistry: The two bromine atoms allow for the creation of diverse chemical libraries through parallel synthesis.

Materials Science: Its rigid, well-defined structure could be incorporated into novel polymers or functional materials.

Properties

Molecular Formula

C7H7Br2NO2S

Molecular Weight

329.01 g/mol

IUPAC Name

2,5-dibromo-4-methylbenzenesulfonamide

InChI

InChI=1S/C7H7Br2NO2S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,1H3,(H2,10,11,12)

InChI Key

DXGWXJSTFNUYFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)N)Br

Origin of Product

United States

Elucidation of Reaction Mechanisms and Intrinsic Reactivity Profiles

Mechanistic Pathways in Bromination and Sulfonylation Reactions

The synthesis of the title compound involves the introduction of bromo and sulfonamide groups onto a methylbenzene precursor, processes governed by the principles of electrophilic aromatic substitution (EAS). In some cases, halogenation can also proceed via free-radical pathways, although this is distinct from the aromatic substitution required to form the core structure of 2,5-Dibromo-4-methylbenzene-1-sulfonamide.

Formation of the Arenium Ion: The aromatic ring, acting as a nucleophile, attacks a strong electrophile (E+). This initial, typically rate-determining step, breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma-complex. msu.edulibretexts.orglibretexts.orgbyjus.com

Restoration of Aromaticity: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the stable aromatic π-system and yielding the substituted product. libretexts.orgmsu.edu

In the context of forming 2,5-Dibromo-4-methylbenzene-1-sulfonamide, the key reactions are bromination and sulfonation.

Bromination: For aromatic bromination, molecular bromine (Br₂) is typically activated with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, creating a potent electrophile, formally "Br+", which is attacked by the benzene (B151609) ring. libretexts.orguomustansiriyah.edu.iq The subsequent arenium ion is stabilized by delocalization of the positive charge across the ring. libretexts.org

Sulfonation: Aromatic sulfonation uses fuming sulfuric acid (H₂SO₄ + SO₃) or concentrated sulfuric acid. The electrophile is sulfur trioxide (SO₃) or its protonated form. byjus.com The reaction with the benzene ring leads to the formation of a sigma-complex, which then loses a proton to form the benzenesulfonic acid product.

The stability of the arenium ion intermediate, and thus the energy of the transition state leading to it, is profoundly influenced by the substituents already present on the ring. vanderbilt.edu Electron-donating groups (EDGs) stabilize the positive charge, activating the ring and increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) destabilize the cation, deactivating the ring and slowing the reaction. vanderbilt.edulibretexts.org

Substituent GroupElectronic EffectEffect on Arenium IonImpact on Reaction Rate
-CH₃ (Alkyl)Electron-donating (Inductive/Hyperconjugation)Stabilizes positive chargeActivating
-Br (Halogen)Electron-withdrawing (Inductive) but Electron-donating (Resonance)Net destabilizing effect on cationDeactivating
-SO₂NH₂ (Sulfonamide)Strongly electron-withdrawing (Inductive/Resonance)Strongly destabilizes positive chargeStrongly Deactivating

While electrophilic substitution occurs on the aromatic ring, halogenation can also proceed via a free-radical mechanism, typically on an alkyl side-chain under specific conditions. wikipedia.orgstudymind.co.uk This type of reaction, known as benzylic halogenation, occurs at the carbon atom directly attached to the aromatic ring (the benzylic position). libretexts.org

The mechanism is a chain reaction involving three stages:

Initiation: The reaction is initiated by heat or UV light, which causes homolytic cleavage of the halogen molecule (e.g., Br₂) into two halogen radicals (Br•). masterorganicchemistry.com Reagents like N-bromosuccinimide (NBS) are often used as they can provide a low, steady concentration of Br₂. chemistrysteps.com

Propagation: A halogen radical abstracts a hydrogen atom from the benzylic position of the alkylbenzene (e.g., toluene), forming a resonance-stabilized benzyl radical and H-X. libretexts.orgchemistrysteps.com This benzyl radical then reacts with a halogen molecule to form the benzyl halide and a new halogen radical, which continues the chain.

Termination: The reaction concludes when radicals combine with each other. wikipedia.org

The key to the selectivity for the benzylic position is the stability of the intermediate benzyl radical. libretexts.org This radical is significantly stabilized by resonance, with the unpaired electron delocalized into the aromatic π-system. masterorganicchemistry.com This makes the benzylic C-H bonds weaker than other alkyl C-H bonds, favoring their abstraction by the halogen radical. masterorganicchemistry.com For the synthesis of 2,5-Dibromo-4-methylbenzene-1-sulfonamide, this pathway is not the primary route for ring bromination but is a relevant consideration for potential side reactions involving the methyl group.

Reactivity of the Sulfonamide Functional Group in Synthetic Transformations

The sulfonamide group (-SO₂NH₂) is a robust functional group, but its S-N bond can be strategically formed and cleaved, and the sulfur center can undergo transformations.

S-N Bond Formation: The sulfonamide linkage is typically synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov This is a nucleophilic substitution at the sulfur center, where the amine's lone pair attacks the electrophilic sulfur atom, displacing the chloride ion.

S-N Bond Cleavage: The S-N bond in arylsulfonamides is generally stable, which is why they are often used as protecting groups for amines. However, this bond can be cleaved under specific, often reductive, conditions. acs.org Cleavage can also occur via hydrolysis. Under acidic conditions, the S-N bond can break, with protonation of the amine group making the sulfonic group a more reactive site for nucleophilic attack. nih.gov Theoretical studies on the fragmentation of sulfonamides show that heterolytic S-N bond cleavage is a key pathway. rsc.orgresearchgate.netresearchgate.net The energy required for this cleavage highlights the bond's inherent stability. Reductive electrochemical methods have also been documented as a mild strategy for cleaving the N-S bond. acs.org

The sulfur atom in a sulfonamide is in the +6 oxidation state, making it a sulfur(VI) center. This high oxidation state renders the sulfur atom electrophilic and susceptible to attack by nucleophiles. nih.gov While the S-N bond cleavage discussed above is a primary transformation, other reactions can occur.

Transformations of S(VI) stereogenic centers are crucial in asymmetric synthesis. nih.gov Although the sulfonamide in the title compound is achiral, the principles of reactivity at related chiral sulfur centers are informative. For instance, enantioenriched sulfinates (S(IV) compounds) can be stereospecifically transformed into other chiral sulfur compounds, including those at the S(VI) level like sulfoximines, through reactions such as nucleophilic substitution and oxidation. nih.gov Direct transformations of the sulfonamide sulfur center itself can include desulfonation, where the entire -SO₂NH₂ group is removed or replaced, often under harsh conditions or via photocatalytic pathways. mdpi.com

Influence of Substituents and Steric Hindrance on Regio- and Stereoselectivity

When a polysubstituted benzene derivative like 2,5-Dibromo-4-methylbenzene-1-sulfonamide undergoes further electrophilic aromatic substitution, the position of the incoming electrophile is determined by the cumulative directing effects and steric hindrance of the existing substituents. fiveable.mepearson.com

The directing effect of a substituent is its ability to favor substitution at the ortho, meta, or para positions. This is governed by a combination of inductive and resonance effects, which influence the stability of the arenium ion intermediate for each possible attack position. vanderbilt.edulibretexts.orglibretexts.org

Activating, Ortho-, Para-Directing Groups: These groups donate electron density to the ring, stabilizing the arenium ion, especially when the positive charge is on the carbon bearing the substituent. This occurs with ortho and para attack. The methyl group (-CH₃) is a weak activator and ortho-, para-director. youtube.com

Deactivating, Meta-Directing Groups: These groups withdraw electron density from the ring, destabilizing the arenium ion. For these groups, meta attack is favored because it avoids placing the positive charge of the intermediate directly adjacent to the electron-withdrawing group. uomustansiriyah.edu.iqyoutube.com The sulfonamide group (-SO₂NH₂) is a strong deactivator and a meta-director.

Deactivating, Ortho-, Para-Directing Groups: Halogens are a unique class. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because their lone pairs can stabilize the arenium ion through resonance in the ortho and para intermediates. libretexts.org The two bromo (-Br) groups fall into this category.

In 2,5-Dibromo-4-methylbenzene-1-sulfonamide, the single available position for a new substituent is C6. The directing effects of the existing groups on this position are as follows:

-SO₂NH₂ (at C1): Meta-directing, so it directs away from C2 and C6. It deactivates the entire ring.

-Br (at C2): Ortho-, para-directing. It directs towards C6 (ortho) and C4 (para, already substituted).

-CH₃ (at C4): Ortho-, para-directing. It directs towards C3/C5 (ortho, one is substituted) and C1 (para, already substituted).

-Br (at C5): Ortho-, para-directing. It directs towards C4 (ortho, already substituted) and C1 (para, already substituted).

The directing effects of the substituents can be either synergistic (reinforcing) or competitive. jove.com In this case, the bromine at C2 strongly favors substitution at C6. While the sulfonamide group is deactivating, the ortho-directing influence of the bromine at C2 would be a primary factor in guiding an incoming electrophile to the C6 position.

Steric hindrance also plays a critical role. jove.comresearchgate.net The positions adjacent to bulky groups are sterically hindered, making them less accessible to an incoming electrophile. In the title compound, the C6 position is adjacent to the bulky -SO₂NH₂ group and the -Br group at C5. This steric congestion can significantly reduce the rate of substitution at this position, potentially requiring more forcing reaction conditions for further transformations. jove.com

Substituent on RingPositionClassificationDirecting Influence
-SO₂NH₂C1Strongly DeactivatingMeta (to C3, C5)
-BrC2DeactivatingOrtho, Para (to C4, C6)
-CH₃C4ActivatingOrtho, Para (to C3, C5)
-BrC5DeactivatingOrtho, Para (to C1, C4)

Unconventional Reactivity Patterns: Case Studies with N,N-Dibromoarylsulfonamides (e.g., Isonitrile Reactivity)

The reactivity of N,N-dibromoarylsulfonamides, including the specific yet lesser-studied compound 2,5-Dibromo-4-methylbenzene-1-sulfonamide, presents a fascinating area of study in organic synthesis. A particularly noteworthy and unconventional reaction pathway is observed in their interaction with isonitriles. This reaction deviates from simple addition and instead initiates a cascade of transformations, highlighting the unique chemical behavior of both reactants.

Recent research has demonstrated that the reaction between N,N-dibromoarylsulfonamides and isonitriles does not result in a simple adduct. Instead, it leads to the formation of symmetrical sulfonyl guanidines in the absence of an external amine source nih.govsemanticscholar.org. This transformation is remarkable because it involves a dual reactivity of the isonitrile molecule. One molecule of the isonitrile reacts in the expected C-centered fashion to form a carbodiimide intermediate. Subsequently, a second isonitrile molecule undergoes an unconventional C≡N triple bond cleavage to act as an amine source, which then reacts with the carbodiimide intermediate nih.gov.

The proposed mechanism for this transformation begins with the reaction of the N,N-dibromoarylsulfonamide with a base, such as potassium carbonate, to generate a reactive intermediate. This intermediate then reacts with one equivalent of isonitrile to form a carbodiimide nih.govsemanticscholar.org. Concurrently, a second equivalent of isonitrile is thought to be hydrolyzed to a formamide, which then acts as the amine source, reacting with the carbodiimide to produce the final sulfonyl guanidine product nih.gov.

The scope of this reaction has been investigated with various substituted N,N-dibromoarylsulfonamides and isonitriles, demonstrating its generality. For instance, N,N-dibromoarylsulfonamides with both electron-donating and electron-withdrawing substituents on the aromatic ring have been shown to react effectively with isonitriles like tert-butyl isocyanide to yield the corresponding sulfonyl guanidines nih.gov. While specific studies on 2,5-Dibromo-4-methylbenzene-1-sulfonamide are not prevalent in the literature, its structural similarity to the studied arylsulfonamides suggests it would undergo a similar transformation.

The formation of a carbodiimide intermediate is a key step in this reaction pathway. This intermediate is not always isolated but its presence is supported by mechanistic studies nih.govorganic-chemistry.orgfigshare.comacs.org. The versatility of this carbodiimide intermediate is further highlighted by its ability to be trapped by other nucleophiles. For example, in the presence of sodium azide, the carbodiimide intermediate can react to form 5-aminotetrazoles in a cascade reaction organic-chemistry.orgfigshare.comacs.org. Similarly, in the presence of alcohols or thiols, the intermediate can be intercepted to produce isoureas and isothioureas, respectively organic-chemistry.org.

The following table summarizes the types of products obtained from the reaction of N,N-dibromoarylsulfonamides with isonitriles under different conditions, showcasing the unconventional and versatile reactivity of this system.

N,N-DibromoarylsulfonamideIsonitrileAdded NucleophileFinal Product
ArSO₂NBr₂R-NCNoneSymmetrical Sulfonyl Guanidine
ArSO₂NBr₂R-NCNaN₃5-Aminotetrazole
ArSO₂NBr₂R-NCR'-OHIsourea
ArSO₂NBr₂R-NCR'-SHIsothiourea

This body of research into the reactivity of N,N-dibromoarylsulfonamides with isonitriles reveals a rich and complex chemical behavior. The ability of the isonitrile to act as both a building block for the carbodiimide and as a source of nitrogen for the final product is a testament to the unconventional reaction pathways that can be accessed with these reagents. While the specific reactivity of 2,5-Dibromo-4-methylbenzene-1-sulfonamide in this context remains to be explicitly detailed in the literature, the established reactivity patterns of analogous compounds provide a strong basis for predicting its behavior in these fascinating transformations.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns, the precise connectivity and environment of each proton and carbon atom can be determined.

The substitution pattern of 2,5-Dibromo-4-methylbenzene-1-sulfonamide—featuring two bromine atoms, a methyl group, and a sulfonamide group on the benzene (B151609) ring—results in a unique set of chemical environments for its constituent protons and carbons.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to display four distinct signals corresponding to the four types of chemically non-equivalent protons in the molecule: two aromatic protons, the methyl protons, and the sulfonamide protons.

Aromatic Protons (H-3 and H-6): The protons at positions 3 and 6 of the benzene ring are in different chemical environments. H-3 is situated between a bromine atom and the methyl group, while H-6 is positioned between a bromine atom and the sulfonamide group. Due to the strong deshielding (electron-withdrawing) effects of the adjacent bromine and sulfonyl groups, these protons are expected to resonate at high chemical shifts (downfield), likely in the range of δ 7.5–8.5 ppm. As neither proton has an adjacent proton to couple with, both signals are predicted to appear as sharp singlets.

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are expected to produce a single signal. This signal would appear further upfield, characteristic of alkyl protons on an aromatic ring, likely around δ 2.4–2.6 ppm. This signal will be a singlet.

Sulfonamide Protons (-SO₂NH₂): The two protons of the primary sulfonamide group are equivalent and typically produce a single, broad signal. The chemical shift of N-H protons can be highly variable as it is dependent on factors like solvent, concentration, and temperature. This signal could appear over a wide range, but is often observed between δ 5.0 and 7.5 ppm.

Predicted ¹H NMR Data Table

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-6 (Aromatic)~8.0 - 8.4Singlet (s)1H
H-3 (Aromatic)~7.6 - 7.9Singlet (s)1H
-NH₂ (Sulfonamide)Variable (e.g., 5.0 - 7.5)Broad Singlet (br s)2H
-CH₃ (Methyl)~2.4 - 2.6Singlet (s)3H

Predicted ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the six unique carbon atoms of the benzene ring and the one methyl carbon. bhu.ac.in

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. udel.edu

C-1 (C-SO₂NH₂): The carbon atom directly bonded to the electron-withdrawing sulfonamide group will be deshielded and is expected to appear downfield.

C-2 & C-5 (C-Br): The carbons bonded to the electronegative bromine atoms will also experience significant deshielding, causing their signals to appear downfield.

C-4 (C-CH₃): The carbon attached to the methyl group will be influenced by the alkyl substituent.

C-3 & C-6 (C-H): These carbons, bonded to hydrogen, will have chemical shifts influenced by their positions relative to the other substituents.

Methyl Carbon (-CH₃): The carbon of the methyl group is an sp³-hybridized carbon and will resonate at a much higher field (upfield) compared to the aromatic carbons, typically in the range of δ 20–25 ppm.

Predicted ¹³C NMR Data Table

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-SO₂NH₂)~140 - 145
C-4 (C-CH₃)~138 - 142
C-6 (C-H)~135 - 139
C-3 (C-H)~132 - 136
C-2 (C-Br)~122 - 126
C-5 (C-Br)~120 - 124
-CH₃ (Methyl)~20 - 25

Two-dimensional (2D) NMR experiments provide further structural detail by revealing correlations between nuclei. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly useful for determining the spatial proximity of atoms. In the case of 2,5-Dibromo-4-methylbenzene-1-sulfonamide, a NOESY spectrum would be expected to show key through-space correlations that confirm the substituent arrangement. Predicted correlations would include:

A cross-peak between the protons of the methyl group (-CH₃) and the adjacent aromatic proton at H-3 .

A cross-peak between the sulfonamide protons (-NH₂) and the adjacent aromatic proton at H-6 . These correlations would provide definitive evidence for the relative positioning of the functional groups on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. wikipedia.orgwiley.com

The IR spectrum of 2,5-Dibromo-4-methylbenzene-1-sulfonamide is predicted to exhibit several characteristic absorption bands that correspond to the vibrations of its functional groups. vscht.cz

N-H Stretching: The primary sulfonamide (-NH₂) group should give rise to two distinct bands in the region of 3400–3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will show bands just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl (-SO₂) group is characterized by two strong absorption bands: an asymmetric stretch typically found around 1370–1330 cm⁻¹ and a symmetric stretch around 1180–1160 cm⁻¹. These are often the most intense peaks in the spectrum.

Aromatic C=C Stretching: Vibrations of the benzene ring are expected to produce several bands of variable intensity in the 1600–1450 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibrations occur at lower frequencies, typically in the 650–500 cm⁻¹ range within the fingerprint region.

Raman spectroscopy provides complementary information. wikipedia.org While the polar S=O and N-H bonds that are strong in the IR spectrum would also be present, the less polar bonds are expected to give more intense signals in the Raman spectrum. This would include the aromatic ring C=C stretching vibrations and the C-Br stretching vibrations, making Raman a useful tool for confirming the presence of the benzene core and halogen substituents.

Predicted Vibrational Spectroscopy Data Table

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
-NH₂ (Amide)Asymmetric & Symmetric N-H Stretch3400 - 3200MediumWeak
Aromatic C-HC-H Stretch3100 - 3000Medium-WeakMedium
-CH₃ (Alkyl)C-H Stretch3000 - 2850MediumMedium
Aromatic C=CRing Stretch1600 - 1450Medium-VariableStrong
-SO₂-Asymmetric S=O Stretch1370 - 1330StrongMedium
-SO₂-Symmetric S=O Stretch1180 - 1160StrongMedium
C-BrC-Br Stretch650 - 500StrongStrong

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. nih.govresearchgate.net

For 2,5-Dibromo-4-methylbenzene-1-sulfonamide (C₇H₇Br₂NO₂S), the calculated monoisotopic mass is approximately 328.8618 g/mol . An HRMS analysis would be expected to detect the molecular ion [M]⁺ or protonated molecule [M+H]⁺ with a mass measurement accurate to within a few parts per million (ppm) of this theoretical value, thus confirming the molecular formula.

A key feature in the mass spectrum would be the distinct isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region will exhibit a characteristic triplet of peaks:

[M]⁺: Containing two ⁷⁹Br atoms.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.

[M+4]⁺: Containing two ⁸¹Br atoms. The relative intensities of these peaks are expected to be in an approximate 1:2:1 ratio.

The fragmentation pattern observed in the MS/MS spectrum provides further structural information. Plausible fragmentation pathways for 2,5-Dibromo-4-methylbenzene-1-sulfonamide would include:

Loss of sulfur dioxide (SO₂), a common fragmentation for sulfonamides, leading to a fragment ion of [M-SO₂]⁺.

Loss of the entire sulfonamide group (-SO₂NH₂) or parts of it (-NH₂).

Cleavage of a bromine atom, resulting in a [M-Br]⁺ fragment. This fragment would still show the isotopic signature of the remaining bromine atom.

Predicted HRMS Fragmentation Data Table

Predicted Fragment IonDescription of LossPredicted m/z (Monoisotopic)
[C₇H₇Br₂NO₂S]⁺Molecular Ion [M]⁺328.8618
[C₇H₇Br₂N]⁺Loss of SO₂264.8989
[C₇H₇Br₂S]⁺Loss of NO₂284.8665
[C₇H₇BrNO₂S]⁺Loss of Br249.9486
[C₇H₆Br]⁺Loss of SO₂NH₂ and Br168.9650

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Architecture and Energetics

Theoretical investigations using quantum chemical calculations are instrumental in understanding the three-dimensional structure and energetic profile of a molecule. These methods provide insights into the stable conformations and the electronic distribution, which are fundamental to a molecule's reactivity and interactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) is a robust computational method used to predict the optimized geometry and electronic structure of molecules. This approach would typically be employed to determine the bond lengths, bond angles, and dihedral angles of 2,5-Dibromo-4-methylbenzene-1-sulfonamide, leading to its most stable three-dimensional conformation. However, no specific studies applying DFT to this compound have been found.

Evaluation of Computational Methodologies and Basis Set Selection (e.g., B3LYP, 6-31G*)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP functional combined with a basis set such as 6-31G* is a common and well-validated choice for organic molecules, providing a good balance between computational cost and accuracy for predicting molecular geometries and electronic properties. Research articles detailing the application and evaluation of these specific methodologies for 2,5-Dibromo-4-methylbenzene-1-sulfonamide are not available.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are key to understanding its chemical behavior and reactivity. Various computational analyses are used to derive these properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A search of the scientific literature did not yield any studies that have calculated the HOMO-LUMO energies or mapped their distribution for 2,5-Dibromo-4-methylbenzene-1-sulfonamide.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It is used to investigate charge transfer between orbitals, hyperconjugative interactions, and the stability arising from these electronic delocalizations. There are currently no published NBO analysis results for 2,5-Dibromo-4-methylbenzene-1-sulfonamide.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for electrostatic interactions and chemical reactions. Despite its utility, MEP maps for 2,5-Dibromo-4-methylbenzene-1-sulfonamide have not been reported in the available literature.

Conformational Analysis and Potential Energy Surfaces

Conformational Analysis is typically performed by systematically rotating specific dihedral angles and calculating the corresponding energy of the molecule. This process, known as a potential energy surface (PES) scan, helps to identify stable conformations (energy minima) and transition states (saddle points) between them. Density Functional Theory (DFT) is a commonly employed quantum mechanical method for these calculations, providing a good balance between accuracy and computational cost.

For 2,5-Dibromo-4-methylbenzene-1-sulfonamide, the key dihedral angle to consider is the C-S-N-H torsion angle. A relaxed PES scan, where all other geometric parameters are optimized at each step of the dihedral angle rotation, would reveal the most stable orientations of the sulfonamide group. The presence of bulky bromine atoms and a methyl group on the benzene (B151609) ring introduces steric hindrance, which plays a crucial role in determining the preferred conformations.

A hypothetical potential energy surface scan for the rotation around the C-S bond would likely show distinct energy minima corresponding to the stable conformers. The energy barriers between these minima would indicate the rotational flexibility of the sulfonamide group.

Table 1: Hypothetical Relative Energies of Conformers of 2,5-Dibromo-4-methylbenzene-1-sulfonamide

ConformerDihedral Angle (C-S-N-H)Relative Energy (kcal/mol)
A60°0.00
B180°1.5
C-60°0.00

Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated computational studies.

Theoretical Prediction and Correlation with Experimental Spectroscopic Data

Computational methods are invaluable for predicting spectroscopic properties such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These theoretical predictions can then be correlated with experimental data to confirm the molecular structure and aid in the assignment of spectral features.

Vibrational Spectroscopy: Theoretical vibrational frequencies and intensities can be calculated using DFT methods, often in conjunction with a suitable basis set. The calculated harmonic frequencies are typically scaled by an empirical factor to better match the anharmonicity present in experimental spectra.

For 2,5-Dibromo-4-methylbenzene-1-sulfonamide, the theoretical vibrational spectrum would exhibit characteristic bands corresponding to the functional groups present in the molecule. For instance:

N-H stretching vibrations of the sulfonamide group are expected in the region of 3300-3400 cm⁻¹.

Asymmetric and symmetric SO₂ stretching vibrations typically appear in the ranges of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

C-H stretching vibrations of the methyl group and the aromatic ring are expected around 2900-3100 cm⁻¹.

C-Br stretching vibrations would be found at lower frequencies, typically below 700 cm⁻¹.

By comparing the calculated vibrational frequencies and intensities with the experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed bands can be made. This correlation helps to confirm the optimized molecular geometry and provides a deeper understanding of the vibrational modes of the molecule.

Table 2: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for 2,5-Dibromo-4-methylbenzene-1-sulfonamide

Vibrational ModeTheoretical Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
N-H stretch33503345
C-H stretch (aromatic)30803075
C-H stretch (methyl)29502948
SO₂ asymmetric stretch13401338
SO₂ symmetric stretch11651160
C-Br stretch650648

Note: This table is a representative example. Actual experimental and theoretical values would be required for a precise correlation.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. The calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical predictions can be compared with experimental UV-Visible spectra to understand the electronic transitions occurring within the molecule.

For 2,5-Dibromo-4-methylbenzene-1-sulfonamide, the electronic transitions are likely to be of the π → π* type, associated with the aromatic ring. The positions of the absorption bands would be influenced by the substituents on the ring.

The correlation between theoretical and experimental spectroscopic data provides a robust validation of the computational model and a comprehensive understanding of the structural and electronic properties of 2,5-Dibromo-4-methylbenzene-1-sulfonamide at the molecular level.

Crystallographic Analysis and Supramolecular Interaction Studies

Investigation of Orientational Chirality and Atropisomerism in Crystalline Forms

A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of specific studies focused on the orientational chirality and atropisomerism of 2,5-Dibromo-4-methylbenzene-1-sulfonamide in its crystalline forms. While the concepts of orientational chirality and atropisomerism are significant in supramolecular chemistry and crystal engineering, dedicated research applying these analyses to this particular compound has not been identified.

Orientational chirality arises in crystals when achiral molecules pack in a way that removes all rotoinversion axes, leading to a chiral space group. This phenomenon is distinct from molecular chirality, as it is a property of the extended solid-state arrangement. Similarly, atropisomerism, which is characterized by hindered rotation around a single bond, can give rise to stable, separable enantiomeric conformers. In substituted benzene (B151609) sulfonamides, hindered rotation around the C-S or S-N bonds could theoretically lead to atropisomers.

However, without experimental crystallographic data or computational studies specifically for 2,5-Dibromo-4-methylbenzene-1-sulfonamide, any discussion of these topics would be purely speculative. Detailed research findings, including unit cell parameters, space group determination, and analysis of intermolecular interactions that might induce chirality or restrict bond rotation, are not available for this compound in the context of orientational chirality or atropisomerism. Consequently, no data tables or in-depth research findings can be presented.

Further research, including the growth of single crystals and their subsequent analysis by X-ray diffraction, would be necessary to investigate these intriguing stereochemical aspects for 2,5-Dibromo-4-methylbenzene-1-sulfonamide. Such studies would be essential to determine if its solid-state structure exhibits these properties and to understand the supramolecular interactions that would govern such phenomena.

Despite a comprehensive search for scientific literature, no specific information is available for the chemical compound “2,5-Dibromo-4-methylbenzene-1-sulfonamide” within the precise applications requested. The search did not yield any documented instances of this specific compound being used as a versatile building block for complex molecular architectures, in regioselective and stereoselective transformations, as a precursor for other organosulfur compounds, or in the development of novel chemical reagents and catalytic systems.

The search results did identify related compounds, such as the precursor 2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride, and provided general information on the applications of other substituted benzenesulfonamides in organic synthesis. However, to adhere to the strict instructions of focusing solely on 2,5-Dibromo-4-methylbenzene-1-sulfonamide and the provided outline, no content can be generated. Extrapolating from related compounds would violate the explicit negative constraints of the request.

Therefore, this article cannot be written as the necessary detailed research findings and data for "2,5-Dibromo-4-methylbenzene-1-sulfonamide" are not present in the available search results.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

While the traditional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine, modern synthetic chemistry offers a plethora of opportunities for the development of more efficient and sustainable methods. researchgate.net Future research could focus on the development of novel catalytic systems for the synthesis of 2,5-Dibromo-4-methylbenzene-1-sulfonamide.

One promising avenue is the exploration of transition metal-catalyzed cross-coupling reactions. Methodologies that enable the direct C-S or S-N bond formation could provide more atom-economical and environmentally benign alternatives to traditional methods. thieme-connect.com For instance, the development of copper or palladium-catalyzed systems for the direct amination of a suitable sulfonic acid or sulfonyl-functionalized precursor could be a key area of investigation.

Furthermore, the application of photoredox catalysis could open up new pathways for the synthesis of this compound under mild reaction conditions. researchgate.net The use of visible light as a renewable energy source to drive the formation of the sulfonamide bond would be a significant advancement in green chemistry. thieme-connect.com

Table 1: Potential Catalytic Systems for the Synthesis of 2,5-Dibromo-4-methylbenzene-1-sulfonamide

Catalytic SystemPrecursorsPotential Advantages
Copper-Catalyzed Amination2,5-Dibromo-4-methylbenzenesulfonic acid and an amine sourceAvoids the use of sulfonyl chlorides
Palladium-Catalyzed Cross-CouplingAryl halide/triflate and a sulfonamide sourceHigh functional group tolerance
Photoredox CatalysisSuitable sulfur- and nitrogen-containing precursorsMild reaction conditions, use of visible light

Advanced Mechanistic Investigations Utilizing In Situ Spectroscopic Techniques

A thorough understanding of the reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for real-time reaction monitoring. mt.comnih.gov

Future research should employ these techniques to study the kinetics and mechanisms of the formation of 2,5-Dibromo-4-methylbenzene-1-sulfonamide. For example, in situ FTIR could be used to track the consumption of reactants and the formation of intermediates and products in real-time, providing valuable insights into the reaction pathway. researchgate.netyoutube.com This data can be used to build kinetic models, identify rate-limiting steps, and optimize reaction parameters such as temperature, concentration, and catalyst loading.

Moreover, advanced spectroscopic techniques could be used to characterize transient intermediates that are not observable by conventional methods. This detailed mechanistic understanding would be invaluable for the rational design of more efficient and selective synthetic routes.

Integration of Computational and Experimental Methodologies for Rational Chemical Design

The integration of computational chemistry with experimental studies offers a powerful approach for the rational design of molecules with desired properties. nih.gov Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the geometric, electronic, and spectroscopic properties of 2,5-Dibromo-4-methylbenzene-1-sulfonamide. researchgate.netresearchgate.net

Future research in this area could involve:

Prediction of Spectroscopic Data: DFT calculations can predict IR and NMR spectra, which can aid in the characterization of the synthesized compound. researchgate.net

Molecular Docking Studies: If a biological application is envisioned, molecular docking simulations can be used to predict the binding affinity and mode of interaction of the compound with a specific biological target, such as an enzyme or receptor. nih.govrjb.ronih.gov

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which is crucial for the early stages of drug discovery. researchgate.net

These computational predictions can guide experimental efforts, saving time and resources. For example, if docking studies suggest a high affinity for a particular enzyme, this can prioritize the compound for in vitro testing. nih.gov

Table 2: Computationally Predicted Properties of 2,5-Dibromo-4-methylbenzene-1-sulfonamide

PropertyPredicted ValueComputational Method
Dipole MomentValue to be calculatedDFT/B3LYP
HOMO-LUMO GapValue to be calculatedDFT/B3LYP
Binding Affinity to Target XValue to be calculatedMolecular Docking

Investigation of Functional Materials Derived from Supramolecular Assemblies of the Compound

The presence of both hydrogen bond donors/acceptors (in the sulfonamide group) and halogen bond donors (the bromine atoms) makes 2,5-Dibromo-4-methylbenzene-1-sulfonamide an excellent candidate for the construction of functional supramolecular materials. nih.gov Halogen bonding is an increasingly recognized non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined architectures. researchgate.net

Future research could explore the ability of this compound to form co-crystals with other molecules, leading to materials with novel physical and chemical properties. nih.gov The interplay between hydrogen bonding and halogen bonding could be used to create complex and predictable supramolecular structures. nih.gov

Potential applications for such materials could include:

Crystal Engineering: The design of crystalline materials with specific packing motifs and properties. nih.gov

Host-Guest Chemistry: The formation of porous materials capable of encapsulating small molecules.

Organic Electronics: The development of ordered thin films for use in electronic devices.

The investigation of the self-assembly behavior of 2,5-Dibromo-4-methylbenzene-1-sulfonamide on surfaces, for instance using scanning tunneling microscopy (STM), could also reveal the formation of ordered two-dimensional structures with potential applications in nanoscience. mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.